molecular formula C26H33NO3 B12407198 3-Hydroxy Fenretinide-d4

3-Hydroxy Fenretinide-d4

Cat. No.: B12407198
M. Wt: 411.6 g/mol
InChI Key: UMTKXEKOPUGPJI-JYOZAVGGSA-N
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Description

4’-Hydroxy Fenretinide-d4 is a deuterium-labeled analogue of 4’-Hydroxy Fenretinide. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs. The incorporation of deuterium, a stable isotope of hydrogen, can significantly affect the pharmacokinetic and metabolic properties of the parent compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy Fenretinide-d4 involves the deuteration of 4’-Hydroxy FenretinideThe specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents under controlled conditions .

Industrial Production Methods: Industrial production of 4’-Hydroxy Fenretinide-d4 is carried out in specialized facilities equipped to handle isotope-labeled compounds. The production process includes stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in batches, with flexible batch sizes to meet the varying needs of researchers .

Chemical Reactions Analysis

Types of Reactions: 4’-Hydroxy Fenretinide-d4 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions can vary widely, but typically involve the use of nucleophiles or electrophiles under controlled temperatures and pressures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

4’-Hydroxy Fenretinide-d4 is widely used in scientific research, particularly in the fields of:

    Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

    Biology: Employed in metabolic studies to trace the pathways and interactions of the parent compound.

    Medicine: Investigated for its potential therapeutic effects and as a tool to study drug metabolism and pharmacokinetics.

    Industry: Utilized in the development of new drug formulations and delivery systems.

Mechanism of Action

The mechanism of action of 4’-Hydroxy Fenretinide-d4 is similar to that of its parent compound, 4’-Hydroxy Fenretinide. It inhibits the growth of cancer cells through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms. The compound induces apoptosis (programmed cell death) in cancer cells, which is a key feature distinguishing it from other retinoids that primarily induce differentiation .

Comparison with Similar Compounds

    4’-Hydroxy Fenretinide: The parent compound, known for its anticancer properties.

    Fenretinide: Another retinoid derivative with similar therapeutic applications.

    N-(4-Hydroxyphenyl)retinamide: A closely related compound with similar chemical structure and biological activity.

Uniqueness: 4’-Hydroxy Fenretinide-d4 is unique due to the incorporation of deuterium atoms, which enhances its stability and alters its pharmacokinetic profile. This makes it particularly valuable in research settings where precise quantitation and tracing of metabolic pathways are required .

Properties

Molecular Formula

C26H33NO3

Molecular Weight

411.6 g/mol

IUPAC Name

(2E,4E,6E,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethyl-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)nona-2,4,6,8-tetraenamide

InChI

InChI=1S/C26H33NO3/c1-18(9-14-23-20(3)24(29)15-16-26(23,4)5)7-6-8-19(2)17-25(30)27-21-10-12-22(28)13-11-21/h6-14,17,24,28-29H,15-16H2,1-5H3,(H,27,30)/b8-6+,14-9+,18-7+,19-17+/i10D,11D,12D,13D

InChI Key

UMTKXEKOPUGPJI-JYOZAVGGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(CCC2(C)C)O)C)[2H])[2H])O)[2H]

Canonical SMILES

CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C

Origin of Product

United States

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